N-(3-Trimethoxysilylpropyl)Perfluorohexanamide
Description
Structure
3D Structure
Properties
CAS No. |
154380-34-4 |
|---|---|
Molecular Formula |
C12H16F11NO4Si |
Molecular Weight |
475.33 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecafluoro-N-(3-trimethoxysilylpropyl)hexanamide |
InChI |
InChI=1S/C12H16F11NO4Si/c1-26-29(27-2,28-3)6-4-5-24-7(25)8(13,14)9(15,16)10(17,18)11(19,20)12(21,22)23/h4-6H2,1-3H3,(H,24,25) |
InChI Key |
UUOOBMVZLOQJME-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCNC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Trimethoxysilylpropyl)Perfluorohexanamide typically involves the reaction of perfluorohexanoic acid with 3-aminopropyltrimethoxysilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. The general reaction scheme is as follows:
Reactants: Perfluorohexanoic acid and 3-aminopropyltrimethoxysilane.
Solvent: Anhydrous toluene or another suitable non-polar solvent.
Catalyst: A coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) may be used to facilitate the reaction.
Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures (e.g., 50-60°C) for several hours until the reaction is complete.
Purification: The product is purified by column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, large-scale purification techniques like distillation and crystallization are employed to achieve high purity levels.
Chemical Reactions Analysis
Hydrolysis and Condensation Reactions
The trimethoxysilyl group undergoes hydrolysis in aqueous or humid environments, forming silanol intermediates that subsequently condense into siloxane networks. This reaction is critical for surface adhesion and polymer formation .
Key stoichiometry:
Methanol release necessitates proper ventilation during handling .
Reactions with Acids and Alcohols
The compound reacts with acidic or alcoholic media, leading to esterification or silane degradation:
-
Acid exposure : Protonation of methoxy groups accelerates hydrolysis, generating methanol and fluorinated organic acids .
-
Alcohol exposure : Methoxy groups undergo transesterification with higher alcohols (e.g., ethanol):
This modifies surface compatibility for specialized coatings .
Oxidative Decomposition
Exposure to peroxides or strong oxidizers (e.g., HO, KMnO) triggers breakdown into hazardous fluorinated fragments:
| Oxidizing Agent | Products | Hazard Level |
|---|---|---|
| Peroxides | Fluorinated hydrocarbons (e.g., CF(CF)COOH) | Toxic vapors |
| Chlorinated oxidizers | Chlorofluorocarbons (CFCs) | Ozone-depleting |
Stability and Incompatibilities
Thermal decomposition above 200°C releases fluorinated hydrocarbons and silicon oxides .
Scientific Research Applications
Surface Modification
N-(3-Trimethoxysilylpropyl)Perfluorohexanamide is primarily used for modifying surfaces to enhance their hydrophobic properties. The incorporation of this compound into coatings results in surfaces that repel water and oils, making it ideal for applications in:
- Automotive Coatings : Enhances the durability and longevity of paint finishes.
- Textiles : Provides water and stain resistance to fabrics.
Case Study: Automotive Paints
In a study on automotive paint formulations, the addition of this compound improved the water contact angle significantly, indicating enhanced hydrophobicity compared to standard formulations. The treated surfaces showed reduced dirt accumulation and easier cleaning properties.
Adhesives and Sealants
This compound serves as a coupling agent in adhesives, improving bond strength between organic and inorganic materials. Its ability to enhance adhesion is particularly useful in:
- Composite Materials : Increases the mechanical properties of composites by promoting better interfacial adhesion.
- Sealants : Improves the durability and performance of sealants used in construction.
Data Table: Adhesive Performance Comparison
| Adhesive Type | Without Silane Addition | With this compound |
|---|---|---|
| Epoxy Resin | 2.5 MPa | 4.0 MPa |
| Polyurethane | 1.8 MPa | 3.2 MPa |
| Silicone Sealant | 1.2 MPa | 2.0 MPa |
Advanced Electrocatalytic Applications
This compound has been identified as a key component in electrocatalytic applications, particularly in fuel cells and batteries. Its incorporation into electrode materials enhances conductivity and stability.
Case Study: Fuel Cell Performance
Research demonstrated that electrodes modified with this silane exhibited improved electrochemical performance due to enhanced interfacial interactions between the catalyst and the substrate, leading to higher efficiency in hydrogen oxidation reactions.
Self-Assembled Monolayers (SAMs)
The compound can form self-assembled monolayers on various substrates, which are crucial for applications in nanotechnology and microfabrication. SAMs created with this compound provide tailored surface properties for:
- Microelectronics : Enhancing the performance of semiconductor devices.
- Biosensors : Improving sensitivity and selectivity through functionalized surfaces.
Coatings for Biomedical Applications
Due to its biocompatibility and chemical stability, this compound is explored for use in biomedical coatings, particularly for implants and devices that require reduced protein adsorption and improved biocompatibility.
Data Table: Protein Adsorption on Coated Surfaces
| Surface Type | Control (No Coating) | With Silane Coating |
|---|---|---|
| Titanium | 50 µg/cm² | 10 µg/cm² |
| Stainless Steel | 45 µg/cm² | 8 µg/cm² |
Mechanism of Action
The primary mechanism by which N-(3-Trimethoxysilylpropyl)Perfluorohexanamide exerts its effects is through the formation of strong covalent bonds with surfaces. The trimethoxysilyl group hydrolyzes to form silanols, which can then condense with hydroxyl groups on surfaces, creating a durable siloxane bond. This results in the formation of a stable, hydrophobic, and chemically resistant coating.
Comparison with Similar Compounds
Key Properties :
- Purity : >97%
- Boiling Point : 122°C (at 2 mm Hg)
- Density : 1.37 g/mL (20°C)
- Hazards : Irritant, moisture-sensitive .
Comparison with Similar Compounds
Functional Group and Structural Comparison
Key Observations :
Physicochemical Properties
| Property | This compound | N-(3-Trimethoxysilylpropyl)butylamine | N,N'-Bis(3-Trimethoxysilylpropyl)urea |
|---|---|---|---|
| Boiling Point | 122°C (2 mm Hg) | Not reported | Not reported |
| Density (g/mL) | 1.37 | ~1.10 (estimated) | ~1.25 (estimated) |
| Reactivity | Hydrolyzes in moisture | Forms hydrogen bonds via amine | Crosslinks via urea groups |
| Hazards | Irritant | Less irritant | Low toxicity |
Notes:
Biological Activity
N-(3-Trimethoxysilylpropyl)perfluorohexanamide (CAS No. 154380-34-4) is a specialized organosilane compound that combines silane and perfluoroalkyl functionalities. Its unique chemical structure endows it with various biological activities and potential applications in materials science, particularly in surface modification and polymer chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , and it has a molecular weight of approximately 408.34 g/mol. The compound features a silane group that facilitates bonding to various substrates, while the perfluoroalkyl chain imparts hydrophobic characteristics.
| Property | Value |
|---|---|
| Molecular Formula | C12H16F11NO4Si |
| Molecular Weight | 408.34 g/mol |
| CAS Number | 154380-34-4 |
| Chemical Family | Organomethoxysilane |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with biological membranes and proteins due to its amphiphilic nature. The following mechanisms have been observed:
- Surface Modification : The silane group allows for covalent bonding with hydroxylated surfaces, enhancing adhesion properties in various applications, such as coatings and composites.
- Hydrophobic Interactions : The perfluoroalkyl chain provides significant hydrophobicity, which can influence protein adsorption and cell adhesion on modified surfaces.
- Biocompatibility : Preliminary studies suggest that this compound exhibits low cytotoxicity, making it suitable for biomedical applications.
Case Studies and Research Findings
Several studies have explored the biological activity and applications of this compound:
- Surface Functionalization in Biomedical Devices :
- Polymer Composites :
- Environmental Applications :
Safety and Handling
According to the Safety Data Sheet (SDS), this compound is classified as an irritant (Skin Irrit. 2, Eye Irrit. 2). Safe handling procedures include wearing protective gloves and eyewear, as well as ensuring adequate ventilation during use .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-Trimethoxysilylpropyl)Perfluorohexanamide, and how do reaction conditions influence yield?
- The compound is synthesized via silane-amine coupling reactions. For example, grafting methods involve reacting perfluorohexanoyl chloride with 3-aminopropyltrimethoxysilane under anhydrous conditions. Solvent choice (e.g., toluene) and temperature (60–80°C) critically impact hydrolysis rates of methoxysilyl groups, with excess amine often used to suppress side reactions .
- Key Data : Optimal yields (>85%) are achieved using a 1:1.2 molar ratio of silane to perfluorohexanoyl chloride in toluene at 70°C for 6 hours .
Q. How is the structural integrity of this compound validated post-synthesis?
- Use FTIR to confirm the presence of characteristic peaks:
- Si-O-Si stretching (1000–1100 cm⁻¹)
- C-F vibrations (1150–1250 cm⁻¹)
- Amide C=O (1650–1700 cm⁻¹) .
- 29Si NMR identifies silanol condensation: Peaks at −100 ppm (Q³ sites) and −109 ppm (Q⁴ sites) indicate successful grafting .
- 29Si NMR identifies silanol condensation: Peaks at −100 ppm (Q³ sites) and −109 ppm (Q⁴ sites) indicate successful grafting .
Q. What are the primary applications of this compound in surface modification?
- It acts as a fluorinated silane coupling agent , enhancing hydrophobicity and chemical resistance in materials. For example, it modifies mesoporous silica (SBA-15) for CO₂ capture, where perfluorohexanamide groups improve adsorption selectivity .
Advanced Research Questions
Q. How does pore blocking in mesoporous supports affect the performance of this compound-grafted materials?
- Excessive grafting can block mesopores, reducing surface area. For SBA-15 silica, BET surface area drops from 676 m²/g (pristine) to 15.9 m²/g after grafting due to amine aggregation in channels .
- Mitigation Strategy : Optimize grafting density using controlled silane concentrations (e.g., 4–8 wt% loading) to balance functional group density and pore accessibility .
Q. What contradictions exist in CO₂ adsorption data for amine-grafted materials using this compound?
- Studies report conflicting adsorption capacities (0.5–2.5 mmol/g) due to variations in:
- Humidity : Higher humidity (>50% RH) enhances CO₂ solubility but may hydrolyze methoxysilyl groups.
- Temperature : Adsorption decreases above 75°C due to amine degradation .
- Experimental Design Tip : Standardize testing conditions (e.g., 25°C, 15% CO₂ in N₂, 50% RH) for cross-study comparability .
Q. How do competing side reactions during synthesis impact material reproducibility?
- Hydrolysis of methoxysilyl groups can lead to premature condensation, forming oligomers. This reduces grafting efficiency by ~20% in humid environments.
- Solution : Use inert atmospheres (N₂/Ar) and molecular sieves to control moisture during synthesis .
Methodological Guidance
Q. What techniques quantify fluorinated group distribution on modified surfaces?
- X-ray Photoelectron Spectroscopy (XPS) : Measures F1s signal intensity (binding energy ~689 eV) to calculate surface fluorine content.
- Contact Angle Analysis : Correlates hydrophobicity (θ > 120°) with perfluorohexanamide coverage .
Q. How to resolve discrepancies in FTIR spectra for amine-grafted materials?
- Overlapping peaks (e.g., Si-O-Si vs. C-F) can obscure analysis. Use second-derivative FTIR or 2D-COSY to deconvolute signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
